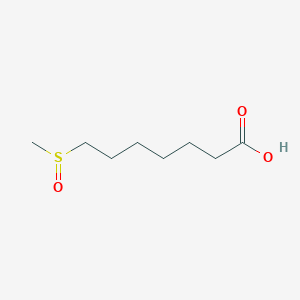
7-(Methanesulfinyl)heptanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(Methanesulfinyl)heptanoic acid is an organic compound that features a methanesulfinyl group attached to the seventh carbon of a heptanoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Methanesulfinyl)heptanoic acid can be achieved through several methods. One common approach involves the oxidation of heptanoic acid derivatives. For instance, methanesulfinyl chloride can be reacted with heptanoic acid under controlled conditions to yield the desired product . The reaction typically requires a low-temperature environment and the presence of a suitable solvent to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes using advanced chemical reactors. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. Safety measures are crucial due to the reactive nature of the intermediates involved.
Chemical Reactions Analysis
Types of Reactions
7-(Methanesulfinyl)heptanoic acid undergoes various chemical reactions, including:
Oxidation: The methanesulfinyl group can be further oxidized to form methanesulfonyl derivatives.
Reduction: Reduction reactions can convert the methanesulfinyl group to a methanethiol group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methanesulfinyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Acetone, dichloromethane, ethanol.
Major Products Formed
Oxidation: Methanesulfonyl heptanoic acid.
Reduction: 7-(Methanethiol)heptanoic acid.
Substitution: Various substituted heptanoic acids depending on the nucleophile used.
Scientific Research Applications
7-(Methanesulfinyl)heptanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in modulating biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 7-(Methanesulfinyl)heptanoic acid involves its interaction with specific molecular targets. The methanesulfinyl group can undergo redox reactions, influencing cellular oxidative stress pathways. Additionally, the compound may interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Heptanoic Acid: A straight-chain alkyl carboxylic acid with similar structural features but lacking the methanesulfinyl group.
Methanesulfonic Acid: An organosulfuric acid with a similar sulfonyl group but different chain length and properties.
Uniqueness
7-(Methanesulfinyl)heptanoic acid is unique due to the presence of the methanesulfinyl group, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from other heptanoic acid derivatives and methanesulfonic acid, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
90275-87-9 |
|---|---|
Molecular Formula |
C8H16O3S |
Molecular Weight |
192.28 g/mol |
IUPAC Name |
7-methylsulfinylheptanoic acid |
InChI |
InChI=1S/C8H16O3S/c1-12(11)7-5-3-2-4-6-8(9)10/h2-7H2,1H3,(H,9,10) |
InChI Key |
KEBRAXGHBMFVRG-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)CCCCCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


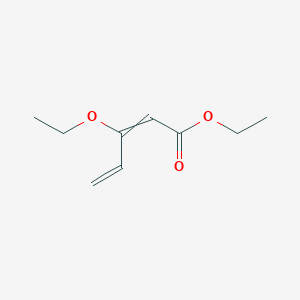
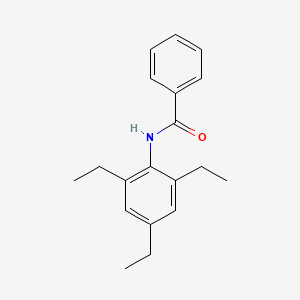
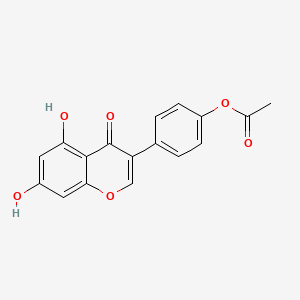
![(7-Oxabicyclo[4.1.0]heptane-3,3-diyl)bis(methylene) diacetate](/img/structure/B14350379.png)
![1-[4-(2-Chlorophenyl)piperazin-1-yl]-3-(4-methoxyphenyl)but-2-en-1-one](/img/structure/B14350387.png)

![5-[4-(Diethylamino)butoxy]-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B14350398.png)

![3-[(2,4-Dimethylpenta-1,3-dien-3-yl)disulfanyl]-2,4-dimethylpenta-1,3-diene](/img/structure/B14350400.png)
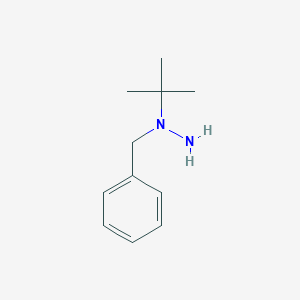

![5-Amino-4-methoxythieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B14350423.png)

![4-[2-Chloro-4-(dimethylamino)phenyl]-2-oxobut-3-enoic acid](/img/structure/B14350438.png)
